Product packaging for 2-(Dimethylamino)-1,2-diphenylethanone(Cat. No.:CAS No. 36713-33-4)

2-(Dimethylamino)-1,2-diphenylethanone

Cat. No.: B13748727
CAS No.: 36713-33-4
M. Wt: 239.31 g/mol
InChI Key: FFXYYGZTOUQTBO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,2-diphenylethanone is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B13748727 2-(Dimethylamino)-1,2-diphenylethanone CAS No. 36713-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36713-33-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(dimethylamino)-1,2-diphenylethanone

InChI

InChI=1S/C16H17NO/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

FFXYYGZTOUQTBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Nucleophilic Attack and Product Formation:the Enol of Deoxybenzoin then Attacks the Electrophilic Carbon of the Iminium Ion. This Carbon Carbon Bond Forming Step Leads to the Formation of a β Aminoketone, Which in This Specific Case is 2 Dimethylamino 1,2 Diphenylethanone. the Final Step Involves the Deprotonation of the Carbonyl Oxygen to Yield the Stable Product.

Vibrational Spectroscopy for Functional Group Characterization (FTIR, Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound would be expected to show characteristic absorption bands. A strong band anticipated around 1685 cm⁻¹ would indicate the stretching vibration of the benzoin-like carbonyl group (C=O). Other significant peaks would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the dimethylamino and ethanone (B97240) backbone (around 2800-3000 cm⁻¹). The C-N stretching of the tertiary amine would likely appear in the 1260-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The carbonyl stretch, while strong in the IR, would be weaker but still observable in the Raman spectrum.

Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Structure (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is fundamental for elucidating the precise structure and connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the two phenyl groups would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. A singlet corresponding to the six protons of the dimethylamino group (-N(CH₃)₂) would be expected at a higher field. The single proton on the carbon adjacent to the amine and a phenyl group would also produce a distinct signal.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon would be highly deshielded, appearing far downfield (likely >190 ppm). The carbons of the two aromatic rings would resonate in the typical 120-140 ppm region. Signals for the aliphatic carbons of the ethanone backbone and the dimethylamino group would be found at a higher field.

Electronic Absorption Spectroscopy for Electronic Transitions (UV-Vis)

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For this compound, the spectrum would be expected to show absorptions characteristic of the phenyl and carbonyl chromophores. Strong π → π* transitions associated with the aromatic rings would likely be observed, along with a weaker n → π* transition for the carbonyl group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. For this compound (C₁₆H₁₇NO), HRMS would provide a highly accurate mass-to-charge ratio measurement, allowing for the unambiguous confirmation of its molecular formula.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Molecular Geometry and Conformation Analysis

This analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the specific conformation adopted by the molecule in the crystal lattice, including the relative orientations of the two phenyl rings and the dimethylamino group.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

X-ray crystallography also elucidates how molecules are arranged in the crystal. Analysis of the crystal packing would identify any significant intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that stabilize the crystal structure. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a detailed understanding of the crystal's supramolecular architecture. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of 2 Dimethylamino 1,2 Diphenylethanone

Quantum Mechanical Studies (Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to modern computational chemistry. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for studying organic molecules, offering a good balance between accuracy and computational cost. researchgate.netnih.gov These calculations are typically performed with basis sets such as 6-31G(d) or larger to accurately describe the electronic distribution within the molecule. nih.gov

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule. drugdesign.org For a flexible molecule like 2-(Dimethylamino)-1,2-diphenylethanone, which has several rotatable single bonds, there are multiple low-energy conformations. The collection of these conformers and the energy barriers between them constitutes the molecule's conformational landscape.

The rotation around the central carbon-carbon bond and the carbon-nitrogen bond gives rise to various spatial arrangements of the phenyl and dimethylamino groups. Studies on structurally similar molecules, such as 2-methoxy-1,2-diphenylethanone, have shown the existence of multiple stable conformers, often described as cisoid, skewed, and transoid, which are separated by low energy barriers. nih.gov A similar conformational complexity is expected for this compound. Computational methods can calculate the relative energies of these conformers to determine their populations at thermal equilibrium.

Table 1: Illustrative Relative Energies of Hypothetical Conformers for this compound This data is illustrative, based on typical findings for similar molecular structures.

ConformerDihedral Angle (Ph-C-C-Ph)Relative Energy (kJ/mol)
Skewed I~60°0.00
Eclipsed (TS)~120°8.5
Skewed II~180°2.1
Gauche~240°1.5
Eclipsed (TS)~300°9.0

Electronic Structure Analysis (HOMO-LUMO Energetics, Electrostatic Potential Mapping)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity and polarizability. nih.gov In this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, thereby influencing the molecule's electronic properties and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles. Positive potentials would likely be located around the hydrogen atoms of the phenyl rings. nih.gov

Table 2: Representative FMO Energies Calculated via DFT This data is illustrative, based on typical DFT calculations for α-aminoketones.

ParameterEnergy (eV)Description
HOMO Energy-5.95Associated with ionization potential; electron-donating capability
LUMO Energy-1.80Associated with electron affinity; electron-accepting capability
HOMO-LUMO Gap (ΔE)4.15Indicates chemical reactivity and kinetic stability mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

QM calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated with good accuracy. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insight into the UV-Visible absorption spectrum of the molecule. nih.gov These calculations can identify the nature of the transitions, such as n → π* or π → π*, which are characteristic of molecules containing carbonyl groups and aromatic rings. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This data is illustrative and represents typical scaled DFT-calculated values.

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
C=OStretch16851680-1700
C-NStretch11801180-1220
C-H (Aromatic)Stretch30603050-3100

Molecular Dynamics Simulations for Conformational Space Exploration

While QM methods provide a static, time-independent picture of molecular conformations, Molecular Dynamics (MD) simulations introduce the element of time to explore how the molecule behaves and samples its conformational space. nih.gov MD simulations use classical mechanics and a defined force field to calculate the forces on each atom and simulate their movements over time. unimi.it

For a flexible molecule like this compound, MD simulations can reveal the dynamic transitions between different conformers identified by QM calculations. This provides a more complete understanding of the molecule's flexibility, the lifetimes of certain conformations, and the pathways for conformational change. frontiersin.org Such simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular environment influences its dynamic behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them.

For α-aminoketones like this compound, photochemical reactions such as the Norrish Type II reaction are of significant interest. This reaction typically involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a biradical intermediate. researchgate.net

Computational methods, specifically DFT, can be used to locate the precise geometry of this transition state and calculate its energy. The energy difference between the reactant and the transition state defines the activation energy barrier for the reaction, a critical parameter that determines the reaction rate. researchgate.net By performing an Intrinsic Reaction Coordinate (IRC) calculation, the entire reaction pathway from the reactant, through the transition state, to the product can be mapped, confirming that the identified transition state correctly connects the intended species. researchgate.net

Table 4: Illustrative Calculated Energies for a Norrish Type II Reaction Pathway This data is illustrative and based on DFT studies of similar photochemical reactions.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant (Excited State)Initial triplet state of the ketone0.0
Transition StateSix-membered cyclic structure for H-abstraction+5.8
Biradical Intermediate1,4-biradical formed after H-abstraction-10.2
ProductsEnol and alkene fragments after C-C cleavage-15.5

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to elucidate the mechanism of a chemical reaction by identifying the lowest energy path, known as the minimum energy path (MEP), connecting reactants to products via a transition state. For a molecule like this compound, this method could be applied to various reactions, such as enolization, nucleophilic addition to the carbonyl group, or rearrangement reactions.

A hypothetical reaction coordinate diagram for the acid-catalyzed enolization of this compound would illustrate the energy changes as the reaction progresses. The reaction coordinate would likely be a composite of several geometric changes, including the protonation of the carbonyl oxygen, the elongation of the Cα-H bond, and the formation of the C=C double bond of the enol.

Key Features of a Hypothetical Reaction Coordinate Map for Enolization:

Reactant Valley: The starting point of the coordinate, representing the stable keto form of this compound.

Transition State (TS): A high-energy point along the reaction coordinate, representing the energy barrier that must be overcome. For enolization, the transition state would involve the partial formation of the O-H bond and the C=C double bond, and the partial breaking of the Cα-H bond.

Product Valley: The endpoint of the coordinate, representing the enol tautomer.

Activation Energy (Ea): The energy difference between the reactant and the transition state, which determines the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the reactant and the product, indicating whether the reaction is exothermic or endothermic.

Computational methods like Density Functional Theory (DFT) would be employed to calculate the energies of these stationary points and map the intricate pathway connecting them.

Thermochemical Analysis and Molecular Stability Assessments

Thermochemical analysis through computational methods provides quantitative insights into the stability of a molecule. For this compound, key thermochemical properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) could be calculated. These values are crucial for understanding the molecule's stability relative to other isomers or decomposition products.

The molecular stability of this compound is influenced by a combination of electronic and steric factors:

Electronic Effects: The nitrogen atom of the dimethylamino group can exert an electron-donating inductive effect and potentially a mesomeric effect, which would influence the reactivity of the adjacent carbonyl group. The two phenyl groups contribute to the delocalization of electron density through their aromatic systems.

Hypothetical Thermochemical Data for this compound:

PropertyHypothetical Value (Illustrative)Significance
Standard Enthalpy of Formation-50 kJ/molIndicates the energy change when the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation120 kJ/molRepresents the spontaneity of the formation of the compound under standard conditions.
Standard Entropy450 J/(mol·K)Measures the degree of randomness or disorder of the molecule.

These values are for illustrative purposes and would require specific computational calculations to be determined accurately.

Investigation of Tautomeric Equilibria and Isomeric Forms

Tautomers are constitutional isomers that readily interconvert, and for ketones, the most common form of tautomerism is the keto-enol equilibrium. masterorganicchemistry.comlibretexts.org this compound exists predominantly in the keto form, but it can be in equilibrium with its enol tautomer.

Keto-Enol Tautomerism:

The equilibrium position is dictated by the relative stabilities of the keto and enol forms. Generally, the keto form is more stable for simple ketones. masterorganicchemistry.com However, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. In the case of this compound, the enol form would benefit from conjugation with the adjacent phenyl group. Computational studies would be instrumental in quantifying the energy difference between the two tautomers and predicting the equilibrium constant (Keq).

Beyond tautomerism, this compound can exist as different conformational isomers due to the rotation around its single bonds. The rotation around the C-C and C-N bonds would lead to various spatial arrangements of the phenyl and dimethylamino groups. Computational potential energy surface scans could identify the most stable conformers and the energy barriers between them. A theoretical study on the related compound 2-methoxy-1,2-diphenylethanone revealed the presence of three stable conformers (cisoid, skewed, and transoid) in the gas phase. nih.gov A similar conformational landscape could be expected for this compound.

Hypothetical Relative Energies of Isomeric Forms:

Isomeric FormRelative Energy (kJ/mol) (Illustrative)Description
Keto Form (Staggered)0.0The most stable conformer of the keto tautomer.
Keto Form (Eclipsed)15.0A higher energy conformer due to steric clash.
Enol Tautomer40.0Less stable than the keto form, but its formation is crucial for certain reactions.

These values are hypothetical and serve to illustrate the expected relative stabilities.

Reaction Chemistry and Chemical Transformations of 2 Dimethylamino 1,2 Diphenylethanone

Reactivity at the Dimethylamino Moiety

The dimethylamino group, a tertiary amine, is a key site of reactivity in the molecule. Its non-bonding electron pair imparts basic and nucleophilic properties, making it susceptible to a variety of reactions.

Quaternization: As a tertiary amine, the nitrogen atom can readily react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. For instance, reaction with methyl iodide would yield the corresponding trimethylammonium iodide salt. This quaternization reaction is a common transformation for tertiary amines. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. The efficiency of quaternization can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

Oxidation: The dimethylamino group can undergo oxidation. Amine oxidases, for example, are known to catalyze the oxidation of similar phenethylamine (B48288) structures. nih.gov Such enzymatic or chemical oxidation can lead to the formation of N-oxides or dealkylation products.

Acid-Base Chemistry: The presence of the basic dimethylamino group allows the compound to form salts with acids. cymitquimica.com For example, reaction with hydrochloric acid would produce 2-(dimethylamino)-1,2-diphenylethanone hydrochloride. This property is often utilized in the purification or formulation of amine-containing compounds.

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group is another major center of reactivity, participating in nucleophilic addition and reduction reactions characteristic of ketones. Its position alpha to the amino group influences its reactivity and the stereochemical outcome of its transformations.

Reduction to β-Amino Alcohols: The most significant reaction of the ketone group in α-amino ketones is its reduction to the corresponding secondary alcohol, yielding a β-amino alcohol. nih.gov This transformation is of considerable interest as the resulting 1,2-amino alcohol moiety is a key structural feature in many biologically active molecules. The reduction of this compound yields 2-(dimethylamino)-1,2-diphenylethanol. nih.gov A variety of reducing agents can accomplish this, with the choice of reagent often influencing the stereoselectivity of the reaction (see Section 5.5).

Addition Reactions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols. These reactions create a new carbon-carbon bond and introduce a new substituent at the carbonyl carbon.

α-Amino ketones are considered versatile building blocks for synthesizing more complex amine derivatives due to the rich chemistry of the carbonyl group. nih.govfigshare.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two phenyl rings in this compound can undergo substitution reactions, although their reactivity is influenced by the attached substituents.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com The outcome of such a reaction on this compound would depend on which ring is attacked.

The Benzoyl Phenyl Ring: The ketone group (C=O) is an electron-withdrawing group, which deactivates the phenyl ring it is directly attached to, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com These reactions generally require strong electrophiles and often a Lewis acid catalyst. total-synthesis.com

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com For this reaction to occur, the ring must typically be activated by strong electron-withdrawing groups. lumenlearning.comlibretexts.org

The Benzoyl Phenyl Ring: The electron-withdrawing ketone group makes this ring more susceptible to nucleophilic attack than an unsubstituted benzene (B151609) ring. Nucleophilic substitution would be favored at the ortho and para positions relative to the ketone, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the carbonyl oxygen. masterorganicchemistry.comlumenlearning.com

Reductive and Oxidative Transformations

The entire molecule can be subject to various reductive and oxidative conditions, leading to significant structural changes.

Reductive Transformations:

Ketone Reduction: As discussed in section 5.2, the primary reductive transformation is the conversion of the ketone to a secondary alcohol. nih.gov

Reductive Amination: While the amino group is already present, under certain conditions involving a different carbonyl compound and a reducing agent, further modification of the amine could be envisaged, though this is less direct.

Oxidative Transformations:

Oxidation of the α-Carbon: The carbon atom alpha to the nitrogen is a potential site for oxidation. Oxidative C-C coupling reactions have been observed in similar molecules like N,N-dimethylbenzylamine, which proceed through an α-deprotonation followed by coupling. researchgate.net This suggests that under appropriate conditions, this compound could potentially dimerize or undergo other transformations at this position.

Oxidation of the Corresponding Alcohol: If the ketone is first reduced to 2-(dimethylamino)-1,2-diphenylethanol, the resulting secondary alcohol can be oxidized. For instance, the related compound 2-hydroxy-1,2-diphenylethanone can be oxidized to the α-diketone, 1,2-di(phenyl)ethan-1,2-dione (Benzil). unpad.ac.id

Regioselective and Stereoselective Reaction Pathways

Many reactions involving this compound can proceed with high degrees of selectivity, yielding specific isomers.

Regioselectivity: This refers to the preference for reaction at one position over another. In the context of this molecule, regioselectivity is most relevant in electrophilic aromatic substitution reactions. As described in section 5.3, the substituents on the phenyl rings will direct incoming electrophiles to specific positions (ortho, para, or meta), leading to the formation of specific constitutional isomers.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. The reduction of the ketone in this compound is a key example of a stereoselective reaction. The molecule has a chiral center at the carbon bearing the dimethylamino and phenyl groups. Reduction of the adjacent ketone creates a second chiral center. The relationship between these two centers can be either syn or anti. The choice of reducing agent can have a profound impact on which diastereomer is preferentially formed. cdnsciencepub.com For example, the reduction of N-protected α-aminoketones with certain bulky hydride reagents shows high selectivity for the syn-β-amino alcohol, while other reagents may favor the anti product. cdnsciencepub.comresearchgate.net

The table below summarizes the diastereoselective reduction of a generic N-protected α-aminoketone, illustrating how different reagents can control the stereochemical outcome.

Reducing AgentMajor Diastereomer FormedTypical Selectivity (syn:anti)Reference
LiEt3BH (Super-Hydride®)synHigh (e.g., >95:5) cdnsciencepub.comresearchgate.net
Li(s-Bu)3BH (L-Selectride®)synHigh (e.g., >95:5) cdnsciencepub.comresearchgate.net
NaBH4 with chelating metal (e.g., ZnCl2)antiVariable, often favors antiGeneral principle of chelation control

This stereocontrol is crucial in synthetic chemistry for accessing specific, stereochemically pure compounds for applications such as pharmaceuticals.

Derivatives and Analogues: Expanding the Chemical Space

Design and Synthesis of Structurally Modified Analogues of 2-(Dimethylamino)-1,2-diphenylethanone

The design and synthesis of structurally modified analogues of this compound often involve modifications to the aromatic rings, the amine substituent, or the ethanone (B97240) backbone itself. These modifications aim to fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity and catalytic activity. For instance, the synthesis of related 1,2-diphenyliminoethanols has been achieved through the condensation of substituted benzoins with anilines under acidic conditions. davidpublisher.com This approach allows for the introduction of various substituents on the phenyl rings, providing a library of compounds for further investigation.

Another synthetic strategy involves the enamination of related methyl-pyrone structures using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce a dimethylaminovinyl group. mdpi.com While not a direct analogue, this method highlights a synthetic pathway to incorporate the dimethylamino functionality into different heterocyclic systems, which could be adapted for the 1,2-diphenylethane (B90400) scaffold. The synthesis of meso-1,2-bis(dimethylamino)-1,2-diphenylethane has also been reported, formed through an oxidative C-C coupling reaction. researchgate.net

The following table summarizes key synthetic approaches for analogues with modified structural components.

Modification Target Synthetic Approach Potential Analogue Features
Aromatic RingsCondensation of substituted benzoins and anilinesVaried electronic and steric properties
Amine SubstituentUse of different amine nucleophilesAltered basicity and coordination ability
Ethanone BackboneEnamination reactionsIntroduction of conjugated systems

Exploration of the 1,2-Diphenylethane Scaffold in Catalyst Design

The 1,2-diphenylethane scaffold is a prominent structural motif in the design of ligands and catalysts for a variety of chemical transformations. Its stereochemical properties, particularly when rendered chiral, make it a valuable component in asymmetric catalysis.

The development of novel chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the enantioselective construction of complex molecules. nih.gov The inherent chirality of vicinal diamines derived from the 1,2-diphenylethane framework has been exploited in the design of numerous "privileged ligands". researchgate.net These ligands, often possessing C2 symmetry, can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. nih.govrsc.org The modular nature of many ligand syntheses allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. nih.gov

Examples of ligand classes that have incorporated the 1,2-diphenylethane or similar chiral backbones include diphosphines, bisoxazolines, and N,N'-dioxides. nih.govrsc.org These ligands have proven effective in a wide array of metal-catalyzed reactions, including hydrogenations, allylic substitutions, and cycloadditions. nih.govresearchgate.net The design principles often focus on creating a well-defined chiral pocket around the metal center, which is influenced by the conformation of the 1,2-diphenylethane backbone.

The 1,2-diphenylethane scaffold has found utility in both organocatalysis and metal-catalyzed reactions. In organocatalysis, derivatives can function as bifunctional catalysts, where one part of the molecule activates the nucleophile and another activates the electrophile. For instance, chiral diamines based on a cyclohexane-1,2-diamine scaffold, a related structural motif, have been used in Michael additions. mdpi.com This highlights the potential for 1,2-diphenylethane-based organocatalysts. The field of organocatalysis has expanded to include synergistic approaches, combining organocatalysis with metal catalysis or photocatalysis to achieve novel transformations. mdpi.comnih.gov

In metal-catalyzed reactions, ligands derived from the 1,2-diphenylethane framework are crucial for controlling reactivity and selectivity. mit.edu These ligands can influence the coordination geometry and electronic properties of the metal center, thereby affecting the catalytic cycle. nih.gov For example, palladium-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation, often rely on precisely designed phosphine (B1218219) ligands to achieve high efficiency and selectivity. acs.org Similarly, cobalt-catalyzed enantioselective additions of organoboron reagents to sulfinylamines have been enabled by the development of specific P-stereogenic phosphine ligands. acs.org

The table below provides examples of catalytic applications utilizing the 1,2-diphenylethane or related chiral scaffolds.

Catalysis Type Reaction Role of Scaffold
Asymmetric CatalysisHydrogenation, Allylic AlkylationForms chiral ligands to induce enantioselectivity
OrganocatalysisMichael AdditionProvides a backbone for bifunctional catalysts
Metal-CatalysisCross-Coupling ReactionsLigand framework to control metal reactivity

Formation of Coordination Compounds and Supramolecular Assemblies with Related Structures

Coordination compounds are formed by the association of a central metal ion with surrounding molecules or ions, known as ligands. thermofisher.com The 1,2-diphenylethane backbone can be incorporated into ligands that form stable coordination complexes with a variety of metals. For example, a flexible organic ligand, 1,2-diphenylethane-1,2-diyl diisonicotinate, has been used to create supramolecular coordination polymers with Cu(II), Zn(II), Cd(II), and Co(II). researchgate.net In these structures, the metal complexes act as connectors, bridging the organic ligands to form extended one-dimensional networks. researchgate.net

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions. analis.com.myexlibrisgroup.comexlibrisgroup.com The aromatic rings of the 1,2-diphenylethane scaffold are capable of participating in π-π stacking interactions, which can play a significant role in the organization and stability of supramolecular structures. analis.com.my The design of molecules with specific hydrogen bonding motifs can lead to the formation of well-defined supramolecular polymers with ordered one-dimensional structures. nih.govnih.gov For instance, 1,2-disubstituted cyclohexane (B81311) amide ligands, which share a similar disubstituted saturated ring system, have been shown to form folded conformations stabilized by intramolecular hydrogen bonds and to assemble into larger structures through intermolecular interactions. analis.com.my

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of 2-(Dimethylamino)-1,2-diphenylethanone and quantifying it in the presence of impurities or other components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For structurally similar aromatic ketones like 1,2-Diphenylethanone, RP-HPLC methods often utilize a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.com A similar approach would be effective for this compound, with detection commonly achieved using a UV detector, leveraging the chromophores present in the molecule's two phenyl rings. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, careful consideration must be given to the potential for thermal degradation in the heated injection port. For instance, structurally related synthetic cathinones have been shown to undergo thermal degradation during GC analysis, leading to the appearance of additional peaks in the chromatogram. nih.gov Optimization of the injector temperature is therefore critical to ensure accurate purity assessment. The typical setup would involve a capillary column with a nonpolar or medium-polarity stationary phase and flame ionization detection (FID) for quantitation or mass spectrometry (MS) for identification.

Table 1: Comparison of Typical Chromatographic Methods for this compound Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Stationary Phase Reversed-phase (e.g., C18, C8)Non-polar or mid-polarity (e.g., polysiloxane-based)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientsInert carrier gas (e.g., Helium, Nitrogen)
Detector UV-Vis, Photodiode Array (PDA)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Key Advantage Suitable for non-volatile and thermally labile compounds; avoids degradation.High resolution and efficiency for volatile compounds.
Consideration Requires solvent purity and disposal protocols.Potential for thermal degradation at high injector temperatures. nih.gov

Advanced Mass Spectrometry for Structural Confirmation and Isotope Analysis

Mass spectrometry (MS) is an indispensable tool for the unequivocal structural confirmation of this compound. It provides information about the molecule's mass and its fragmentation pattern, which serves as a molecular fingerprint.

Structural Confirmation: High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can determine the compound's monoisotopic mass with high accuracy. The molecular formula of this compound is C₁₆H₁₇NO, which corresponds to a monoisotopic mass of 239.1310 g/mol . epa.gov HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural insights. Expected fragmentation pathways for this compound would include:

Cleavage of the C-C bond between the carbonyl and the adjacent chiral carbon.

Formation of characteristic benzoyl (C₆H₅CO⁺) and related fragment ions.

Loss of the dimethylamino group.

This fragmentation pattern, when compared with reference spectra or predicted pathways, confirms the connectivity of the atoms within the molecule.

Isotope Analysis: Mass spectrometry also allows for the analysis of the isotopic distribution of the molecule. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, can be calculated and compared with the observed spectrum to further validate the assigned elemental formula.

Coupling Techniques for Complex Mixture Characterization (LC-MS, GC-MS)

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for this type of analysis. It combines the robust separation capabilities of HPLC with the sensitive and selective detection of MS. jfda-online.comnih.gov An LC-MS/MS method provides high selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). lcms.cz This allows for the quantification of the target compound even at low concentrations in a complex matrix, with minimal interference from other components. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources is common for analytes of this nature. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique. Following separation on the GC column, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting mass spectra are recorded. The EI mass spectrum provides a reproducible fragmentation pattern that can be compared against spectral libraries for confident identification. As noted previously, the primary challenge with GC-MS for this compound is the potential for thermal degradation. nih.gov However, with proper method development, GC-MS remains a valuable tool for both qualitative and quantitative analysis.

Table 2: Mass Spectrometry Data for this compound
ParameterValueSource
Molecular Formula C₁₆H₁₇NO epa.gov
Average Mass 239.318 g/mol epa.gov
Monoisotopic Mass 239.131014 g/mol epa.gov
Ionization Modes ESI, APCI (for LC-MS); EI (for GC-MS)
Common Adducts (LC-MS) [M+H]⁺, [M+Na]⁺

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the carbon atom bearing the dimethylamino group. Therefore, the compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical in many research contexts.

Chiral Chromatography: Chiral HPLC is the most effective method for determining enantiomeric purity or enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com For aromatic compounds like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are widely successful for a broad range of chiral compounds. sigmaaldrich.com

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. CSPs based on diphenylethylenediamine derivatives have proven effective for separating related structures. researchgate.netnih.gov

The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent (like heptane (B126788) or hexane) and a polar modifier (like isopropanol (B130326) or ethanol). Supercritical Fluid Chromatography (SFC) with chiral columns is also an increasingly popular alternative, offering faster separations and reduced solvent consumption. researchgate.netnih.gov

Spectroscopic Methods: While chromatography is used for separation, spectroscopic methods can complement the analysis. Chiroptical spectroscopy, such as Circular Dichroism (CD), can be used to characterize the separated enantiomers. Each enantiomer will produce a CD spectrum that is a mirror image of the other, providing qualitative information about the enantiomeric composition and absolute configuration when compared to a known standard or theoretical calculations.

Q & A

Q. What are the key synthetic methodologies for preparing hydrazone derivatives of 2-(dimethylamino)-1,2-diphenylethanone, and how are reaction conditions optimized?

Hydrazone derivatives are synthesized via condensation reactions between this compound and hydrazine derivatives under reflux in ethanol or methanol. For example, reactions with 1-benzothiophene-3-carbaldehyde yield crystalline products suitable for X-ray analysis. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio), solvent polarity, and temperature (e.g., 293 K for crystallization) to favor imine bond formation (C=N) .

Q. How are spectroscopic techniques (e.g., UV-Vis, IR) employed to characterize the electronic structure of this compound derivatives?

UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO) reveals solvent-dependent absorption bands attributed to π→π* and n→π* transitions in the hydrazone moiety. IR spectroscopy confirms C=O (1680–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches. For example, benzothiophene-containing derivatives show redshifted absorptions due to extended conjugation .

Advanced Research Questions

Q. What crystallographic parameters govern the non-planar conformation of this compound derivatives, and how do intermolecular interactions influence packing?

X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 77.61° between benzothiophene and benzoyl groups) and bond lengths (C=O: 1.22 Å; C=N: ~1.28 Å). Non-covalent interactions, such as C–H⋯π (2.8–3.2 Å) and π⋯π stacking (3.4–3.6 Å), stabilize the crystal lattice. These parameters are critical for predicting solubility and solid-state reactivity .

Q. How do computational models (e.g., DFT) elucidate the reaction mechanism of this compound in multicomponent reactions?

Density functional theory (B3LYP/6-31G*) simulations reveal that the enol tautomer of 1,2-diphenylethanone participates in nucleophilic addition with aldehydes and amines. Solvent effects (modeled via IPCM) show polar solvents stabilize transition states, increasing reaction yields. For example, triethylbenzylammonium chloride (TEBAC) catalyzes β-aminoketone formation via a zwitterionic intermediate .

Q. What contradictions arise in interpreting spectroscopic data for metal complexes of this compound ligands, and how are they resolved?

Discrepancies in UV-Vis spectra (e.g., bathochromic shifts vs. hypsochromic shifts) may arise from solvent polarity or metal-ligand charge transfer (MLCT). pH-metric titration and Job’s method differentiate mono- vs. binuclear complexes. For Cu(II) complexes, ESR and magnetic susceptibility data resolve coordination geometry (e.g., square planar vs. octahedral) .

Methodological Notes

  • Crystallography : Use SHELXS97/SHELXL97 for structure refinement; anisotropic displacement parameters (ADPs) validate thermal motion .
  • Spectroscopy : Solvent polarity indices (ET30) correlate with spectral shifts for hydrazone derivatives .
  • DFT Calculations : Include dispersion corrections (e.g., D3-BJ) for accurate non-covalent interaction modeling .

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